Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol
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Overview
Description
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is an organic compound with the molecular formula C14H32O4Si It is a derivative of acetic acid and contains a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- React 6-heptanol with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol.
-
Esterification
- React the protected alcohol with acetic anhydride in the presence of a catalyst such as pyridine.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-one.
Reduction: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptanol.
Substitution: Formation of 6-heptanol after removal of the silyl protecting group.
Scientific Research Applications
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Utilized in the synthesis of biologically active molecules and natural products.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions using reagents like TBAF.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride: Another silyl protecting group with different steric and electronic properties.
tert-Butyl acetate: An ester with similar structural features but different reactivity.
Uniqueness
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is unique due to its specific combination of acetic acid and tert-butyl(dimethyl)silyl groups, which provide both protection and reactivity in synthetic applications. Its stability and ease of removal make it a valuable tool in organic synthesis.
Properties
CAS No. |
602261-76-7 |
---|---|
Molecular Formula |
C15H34O4Si |
Molecular Weight |
306.51 g/mol |
IUPAC Name |
acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol |
InChI |
InChI=1S/C13H30O2Si.C2H4O2/c1-12(10-8-7-9-11-14)15-16(5,6)13(2,3)4;1-2(3)4/h12,14H,7-11H2,1-6H3;1H3,(H,3,4) |
InChI Key |
IWPFBAWPUMUXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCO)O[Si](C)(C)C(C)(C)C.CC(=O)O |
Origin of Product |
United States |
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